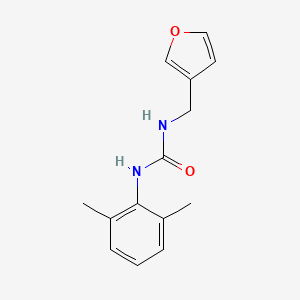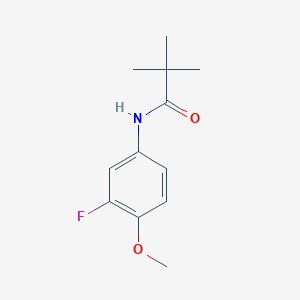
1-(3-Acetylphenyl)-3-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetylphenyl)-3-cyclopropylurea, also known as ACPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-Acetylphenyl)-3-cyclopropylurea is not fully understood. However, it has been suggested that 1-(3-Acetylphenyl)-3-cyclopropylurea acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed anticonvulsant and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been shown to inhibit voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(3-Acetylphenyl)-3-cyclopropylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-Acetylphenyl)-3-cyclopropylurea has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Acetylphenyl)-3-cyclopropylurea in lab experiments is its relatively low toxicity. It has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using 1-(3-Acetylphenyl)-3-cyclopropylurea is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Acetylphenyl)-3-cyclopropylurea. One area of interest is its potential as a cognitive enhancer and neuroprotective agent. Further studies are needed to investigate its effects on learning and memory, as well as its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties. Future studies could investigate its potential as a chemotherapeutic agent for various types of cancer. Finally, the mechanism of action of 1-(3-Acetylphenyl)-3-cyclopropylurea needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 1-(3-Acetylphenyl)-3-cyclopropylurea involves the reaction between 3-acetylphenyl isocyanate and cyclopropylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain pure 1-(3-Acetylphenyl)-3-cyclopropylurea.
Scientific Research Applications
1-(3-Acetylphenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, analgesic, and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been investigated for its potential as a cognitive enhancer and neuroprotective agent. In addition, 1-(3-Acetylphenyl)-3-cyclopropylurea has been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)9-3-2-4-11(7-9)14-12(16)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHNXCOMPLCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

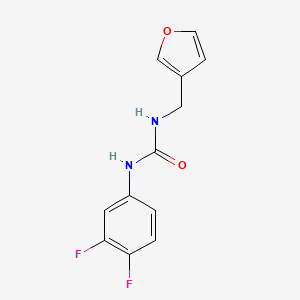
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
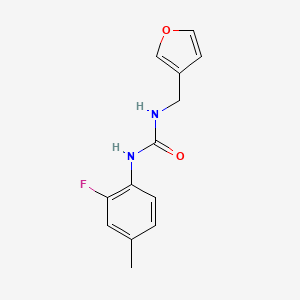

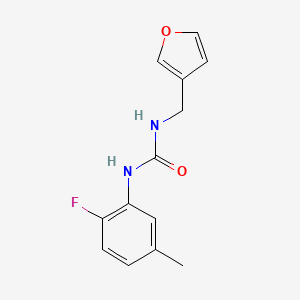

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
